

Comparative Analysis of Autotaxin Inhibitors: A Focus on GLPG1690 (Ziritaxestat)

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An important note on the scope of this guide: This document provides a detailed analysis of GLPG1690 (ziritaxestat), a well-documented autotaxin inhibitor. Initial searches for a compound designated "PAT-048" did not yield any publicly available scientific or clinical data. Therefore, a direct comparative analysis between PAT-048 and GLPG1690 is not possible at this time. This guide will instead provide a comprehensive overview of GLPG1690 and place it within the broader context of different classes of autotaxin inhibitors to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.

GLPG1690 (Ziritaxestat): An Overview

GLPG1690, also known as ziritaxestat, is an orally available, potent, and selective small-molecule inhibitor of the enzyme autotaxin.[1][2] It was developed by Galapagos NV for the potential treatment of idiopathic pulmonary fibrosis (IPF).[3][4] The rationale for its development stemmed from the observation that autotaxin and its product, lysophosphatidic acid (LPA), are upregulated in the lungs of IPF patients and are implicated in pro-fibrotic processes.[3][5] By inhibiting autotaxin, GLPG1690 was expected to reduce LPA levels and consequently slow or halt the progression of fibrosis.[3]

Mechanism of Action

GLPG1690 functions by selectively inhibiting autotaxin, a secreted enzyme that belongs to the lysophospholipase D family.[1][6] Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) into the signaling lipid LPA.[7] LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that promote cellular processes such as



proliferation, migration, and survival, which are key drivers of fibrosis.[6][7] GLPG1690's inhibition of autotaxin leads to a significant reduction in circulating LPA levels, thereby mitigating these pro-fibrotic signals.[8][9]

Preclinical and Clinical Development

GLPG1690 demonstrated promising results in preclinical models of pulmonary fibrosis.[1][10] In a mouse model of bleomycin-induced lung fibrosis, GLPG1690 was shown to be effective in reducing the fibrotic score and collagen content.[11]

These encouraging preclinical findings led to its advancement into clinical trials. Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, and demonstrated a dose-dependent reduction in plasma LPA levels, confirming target engagement.[3][9] A Phase 2a study, known as the FLORA trial, in patients with IPF suggested that GLPG1690 was generally well-tolerated and showed a stabilizing effect on forced vital capacity (FVC), a key measure of lung function, over a 12-week period.[5][12]

However, the subsequent large-scale Phase 3 clinical trials, ISABELA 1 and ISABELA 2, were terminated prematurely.[13][14][15] An independent data and safety monitoring committee concluded that the benefit-risk profile of ziritaxestat no longer supported the continuation of the trials due to a lack of efficacy and potential safety concerns.[13] The trials did not show a significant improvement in the annual rate of FVC decline compared to placebo.[13] Following these results, the development of ziritaxestat for all indications was discontinued.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for GLPG1690 (ziritaxestat).

Table 1: In Vitro Potency of GLPG1690

Parameter	Value	Species	Reference
IC50	131 nM	Human	[16]
Ki	15 nM	Human	[16]
IC50 (ex vivo plasma)	~100 nM	Human	[11]



Table 2: Key Clinical Trial Results for GLPG1690

Trial	Phase	Number of Patients	Key Findings	Reference
NCT02179502	1	40 healthy men	Generally safe and well- tolerated; dose- dependent reduction in LPA levels.	[3][9]
FLORA (NCT02738801)	2a	23 IPF patients	Generally safe and well- tolerated; stabilized FVC over 12 weeks.	[3][5][12]
ISABELA 1 & 2 (NCT03711162, NCT03733444)	3	1,306 IPF patients	Trials terminated early; no significant improvement in FVC decline; unfavorable benefit-risk profile.	[13][14][15]

Experimental Protocols In Vitro Autotaxin Inhibition Assay (General Methodology)

A common method to determine the in vitro potency of an autotaxin inhibitor like GLPG1690 involves a biochemical assay using a fluorescent substrate.

• Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. A synthetic substrate, such as FS-3 (a fluorogenic LPC analog), is utilized.



- Assay Buffer: The reaction is typically carried out in a buffer solution at a physiological pH (e.g., 7.4) containing necessary co-factors like calcium and magnesium ions.
- Inhibitor Preparation: The test compound (e.g., GLPG1690) is serially diluted to various concentrations.
- Reaction Initiation and Measurement: The enzyme, inhibitor, and substrate are mixed, and
 the reaction is incubated at 37°C. The hydrolysis of the substrate by autotaxin results in the
 release of a fluorescent product. The increase in fluorescence over time is measured using a
 plate reader.
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Phase 2a FLORA Trial (NCT02738801) Methodology

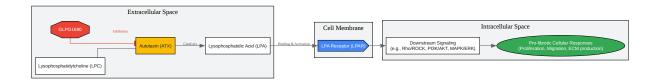
The FLORA trial was a randomized, double-blind, placebo-controlled study.[5]

- Patient Population: Eligible patients were adults aged 40 years or older with a confirmed diagnosis of IPF who were not currently taking the approved IPF treatments, pirfenidone or nintedanib.[5]
- Treatment: Patients were randomized in a 3:1 ratio to receive either 600 mg of oral GLPG1690 once daily or a matching placebo for 12 weeks.[5]
- Primary Outcomes: The primary endpoints were safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690.[5]
- Secondary Outcomes: Secondary outcomes included changes in lung function, as assessed by spirometry (FVC), and changes in disease biomarkers.[5]
- Assessments: Safety was monitored through the recording of adverse events.
 Pharmacokinetics were assessed by measuring plasma concentrations of GLPG1690.
 Pharmacodynamics were evaluated by measuring plasma levels of LPA C18:2. FVC was measured at baseline and at week 12.[5]



Signaling Pathways and Experimental Workflows Autotaxin-LPA Signaling Pathway

The following diagram illustrates the signaling pathway targeted by GLPG1690.



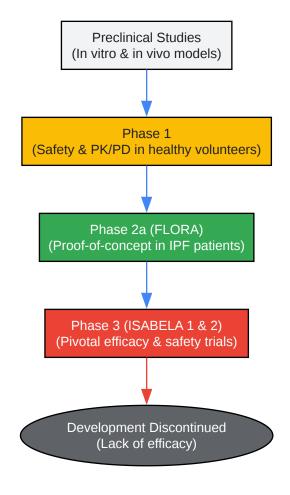
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Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of GLPG1690.

GLPG1690 Clinical Development Workflow

The following diagram outlines the clinical development path of GLPG1690 for IPF.





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Caption: The clinical development workflow of GLPG1690 for Idiopathic Pulmonary Fibrosis (IPF).

Comparative Context: Types of Autotaxin Inhibitors

While a direct comparison with **PAT-048** is not feasible, it is useful to understand that autotaxin inhibitors can be classified into different types based on their binding mode to the enzyme. This classification helps in understanding the diverse approaches to inhibiting this target.

- Type I Inhibitors: These are typically competitive inhibitors that bind to the catalytic site of autotaxin, often chelating the zinc ions that are essential for catalysis. They also occupy the hydrophobic pocket that accommodates the lipid tail of the substrate.
- Type II Inhibitors: These inhibitors bind solely to the hydrophobic pocket, preventing the substrate (LPC) from binding. They are competitive inhibitors but do not interact with the

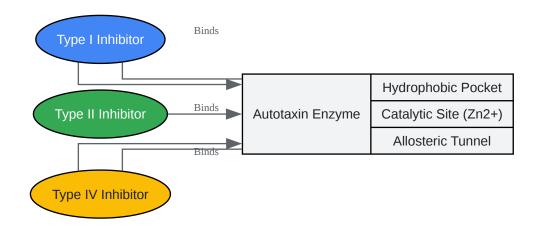


catalytic zinc ions.

- Type III Inhibitors: These are non-competitive or uncompetitive inhibitors that bind to a site distinct from the active site.
- Type IV Inhibitors: These inhibitors bind to both the hydrophobic pocket and an allosteric tunnel, which is thought to be the exit route for the product, LPA. This dual binding can offer a different pharmacological profile.

GLPG1690 is a potent inhibitor that occupies the hydrophobic pocket of autotaxin.

The diagram below illustrates the different binding sites for various types of autotaxin inhibitors.



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Caption: Binding modes of different types of autotaxin inhibitors.

Conclusion

GLPG1690 (ziritaxestat) is a well-characterized autotaxin inhibitor whose clinical development for IPF, despite initial promise, was ultimately halted due to a lack of efficacy in Phase 3 trials. The journey of GLPG1690 provides valuable insights into the challenges of translating preclinical and early clinical findings into late-stage clinical success for complex diseases like IPF. Understanding the mechanism of action of GLPG1690 and its place within the broader landscape of autotaxin inhibitors is crucial for the continued development of novel therapeutics targeting this pathway. Future research may focus on developing inhibitors with different



binding modalities or targeting specific patient populations to unlock the therapeutic potential of autotaxin inhibition.

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